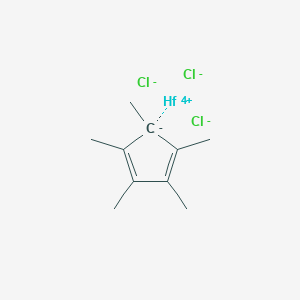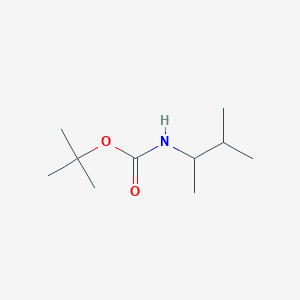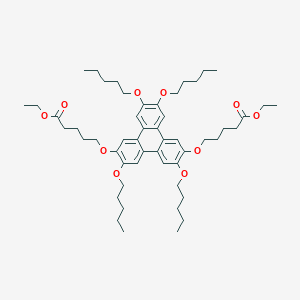
Diethyl 5,5'-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate is a complex organic compound with the molecular formula C52H76O10. It is characterized by its unique structure, which includes a triphenylene core substituted with pentyloxy groups and ester functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate typically involves multiple steps. One common approach starts with the preparation of the triphenylene core, which is then functionalized with pentyloxy groups. The final step involves esterification to introduce the dipentanoate groups. The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the ester functionalities.
Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate has several scientific research applications:
Materials Science: It is used in the development of liquid crystalline materials due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biology and Medicine:
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate exerts its effects is primarily related to its structural features. The triphenylene core provides a rigid, planar structure that can facilitate stacking interactions, while the pentyloxy groups enhance solubility and flexibility. These properties make it suitable for use in liquid crystalline materials and other advanced applications .
類似化合物との比較
Similar Compounds
- Diethyl 5,5’-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate)
- 3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diol
Uniqueness
Diethyl 5,5’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dipentanoate is unique due to its combination of a triphenylene core with multiple pentyloxy and ester groups. This combination imparts distinct physical and chemical properties, making it particularly valuable in the development of liquid crystalline materials and other advanced applications.
特性
分子式 |
C52H76O10 |
|---|---|
分子量 |
861.2 g/mol |
IUPAC名 |
ethyl 5-[7-(5-ethoxy-5-oxopentoxy)-3,6,10,11-tetrapentoxytriphenylen-2-yl]oxypentanoate |
InChI |
InChI=1S/C52H76O10/c1-7-13-19-27-57-45-33-39-40(34-46(45)58-28-20-14-8-2)44-38-50(62-32-24-18-26-52(54)56-12-6)48(60-30-22-16-10-4)36-42(44)41-35-47(59-29-21-15-9-3)49(37-43(39)41)61-31-23-17-25-51(53)55-11-5/h33-38H,7-32H2,1-6H3 |
InChIキー |
IJJRCMCQGXIDKW-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC(=O)OCC)OCCCCC)OCCCCC)OCCCCC(=O)OCC)OCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Cyclopropyl-2-(4-fluorophenyl)-6-[3-hydroxy-1-(methylsulfonyl)propyl]-N-methyl-3-benzofurancarboxamide](/img/structure/B14793090.png)
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14793094.png)
![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793101.png)
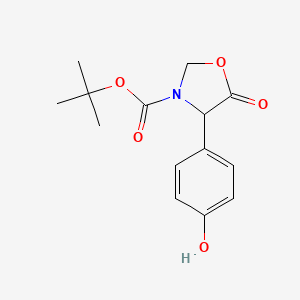
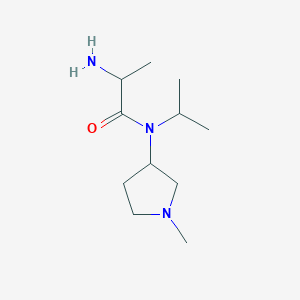
![beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid](/img/structure/B14793110.png)
![[2-oxo-2-[(2S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B14793122.png)
![Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate](/img/structure/B14793129.png)
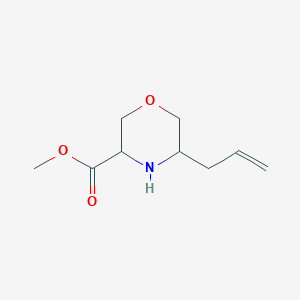

![3,24-Dimethoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B14793170.png)
